2-(3,5-Difluorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Difluorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound that features a unique combination of fluorinated phenyl and imidazo[1,2-b]pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-difluoroaniline with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired imidazo[1,2-b]pyrazole core . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3,5-Difluorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells . The fluorine atoms enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Difluorophenyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
- 6-Ethyl-2-(3,5-difluorophenyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Uniqueness
2-(3,5-Difluorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is unique due to the presence of both fluorinated phenyl and ethyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C14H13F2N3O2 |
---|---|
Molecular Weight |
293.27 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid |
InChI |
InChI=1S/C14H13F2N3O2/c1-2-10-12(14(20)21)13-17-11(6-19(13)18-10)7-3-8(15)5-9(16)4-7/h3-5,11,17H,2,6H2,1H3,(H,20,21) |
InChI Key |
FAAQIOISELPIIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2CC(NC2=C1C(=O)O)C3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.